molecular formula C7H4Cl2F3N B15524792 3-Chloro-5-(chloromethyl)-2-(trifluoromethyl)pyridine

3-Chloro-5-(chloromethyl)-2-(trifluoromethyl)pyridine

Cat. No.: B15524792
M. Wt: 230.01 g/mol
InChI Key: NLNKYMLEZQFFJX-UHFFFAOYSA-N
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Description

3-Chloro-5-(chloromethyl)-2-(trifluoromethyl)pyridine is a halogenated pyridine derivative featuring a trifluoromethyl (-CF₃) group at position 2, a chlorine atom at position 3, and a chloromethyl (-CH₂Cl) group at position 5. This compound is of significant interest in agrochemical and pharmaceutical research due to its electron-withdrawing substituents, which enhance reactivity and stability. It serves as a key intermediate in synthesizing fungicides and other bioactive molecules .

Properties

Molecular Formula

C7H4Cl2F3N

Molecular Weight

230.01 g/mol

IUPAC Name

3-chloro-5-(chloromethyl)-2-(trifluoromethyl)pyridine

InChI

InChI=1S/C7H4Cl2F3N/c8-2-4-1-5(9)6(13-3-4)7(10,11)12/h1,3H,2H2

InChI Key

NLNKYMLEZQFFJX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1Cl)C(F)(F)F)CCl

Origin of Product

United States

Comparison with Similar Compounds

Positional Isomers

Compound : 3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine (CAS 175277-52-8)

  • Structure : Chlorine (position 3), chloromethyl (position 2), and trifluoromethyl (position 5).
  • Applications : Used in pharmaceutical intermediates and agrochemical synthesis.

Amino-Substituted Derivatives

Compound : 3-Chloro-5-(trifluoromethyl)pyridin-2-amine

  • Structure: Amino (-NH₂) at position 2 instead of trifluoromethyl.
  • Key Differences: The amino group enhances hydrogen-bonding capacity, improving solubility in polar solvents. This derivative is a precursor to fluazinam, a fungicide .
  • Applications : Agricultural fungicide synthesis .

Compound : 4-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]piperazin-2-one

  • Structure : Piperazin-2-one ring at position 2.
  • coli .
  • Synthesis : Prepared via nucleophilic aromatic substitution between 2,3-dichloro-5-(trifluoromethyl)pyridine and piperazin-2-one .

Carboxylic Acid and Ester Derivatives

Compound : Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate

  • Structure : Methyl ester (-COOCH₃) at position 2.
  • Key Differences : The ester group enables facile hydrolysis to carboxylic acids, useful in further derivatization. This compound is a versatile building block in medicinal chemistry .

Compound : [3-Chloro-5-(trifluoromethyl)pyridine-2-yl]acetic acid (Metabolite M40)

  • Structure : Acetic acid (-CH₂COOH) at position 2.
  • Key Differences : Degrades rapidly to 3-chloro-2-methyl-5-(trifluoromethyl)pyridine (fluopyram-picoline) under environmental conditions, reducing its persistence in crops .

Heterocyclic Derivatives

Compound : 3-Chloro-2-[5-(3-chloro-2-thienyl)-1H-pyrazol-1-yl]-5-(trifluoromethyl)pyridine (CAS 321571-01-1)

  • Structure : Pyrazole-thienyl moiety at position 2.
  • Key Differences : The fused heterocyclic system enhances binding to biological targets, making it relevant in drug discovery for antimicrobial or anticancer applications .

Agrochemical Intermediates

Compound : 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethanamine

  • Structure : Ethanamine (-CH₂CH₂NH₂) at position 2.
  • Key Differences : A critical intermediate in synthesizing fluopyram, a phenylamide fungicide. Its synthesis via a one-pot nucleophilic substitution and decarboxylation route improves yield and reduces costs .

Comparative Analysis Table

Compound Name CAS/ID Substituents (Positions) Key Applications Reactivity/Solubility
Target Compound N/A 3-Cl, 5-CH₂Cl, 2-CF₃ Agrochemical/Pharma Intermediates High reactivity (CH₂Cl, CF₃)
3-Chloro-2-(chloromethyl)-5-CF₃-pyridine 175277-52-8 3-Cl, 2-CH₂Cl, 5-CF₃ Pharma Synthesis Moderate steric hindrance
3-Chloro-5-CF₃-pyridin-2-amine N/A 3-Cl, 5-CF₃, 2-NH₂ Fungicide Precursor High solubility (NH₂)
Methyl 3-Cl-5-CF₃-pyridine-2-carboxylate N/A 3-Cl, 5-CF₃, 2-COOCH₃ Medicinal Chemistry Hydrolyzable ester
2-[3-Cl-5-CF₃-pyridin-2-yl]ethanamine N/A 3-Cl, 5-CF₃, 2-CH₂CH₂NH₂ Fluopyram Intermediate Cost-effective synthesis

Key Research Findings

  • Reactivity : The chloromethyl group in the target compound facilitates nucleophilic substitution reactions, making it valuable for functionalization .
  • Environmental Stability : Derivatives like M40 degrade rapidly, minimizing ecological persistence .
  • Biological Activity : Heterocyclic analogs (e.g., pyrazole-thienyl derivatives) show enhanced target binding, useful in drug design .

Q & A

Q. What are the common synthetic routes for 3-Chloro-5-(chloromethyl)-2-(trifluoromethyl)pyridine?

Answer: The synthesis typically involves sequential introduction of substituents onto the pyridine ring. Key methods include:

  • Chloromethylation : Reacting 2-(trifluoromethyl)pyridine with formaldehyde and HCl under acidic conditions to introduce the chloromethyl group .
  • Trifluoromethylation : Using trifluoromethyl iodide with a base (e.g., KOH) to functionalize 5-(chloromethyl)pyridine .

Q. Table 1: Comparison of Synthetic Methods

MethodReagents/ConditionsYieldKey Challenges
ChloromethylationFormaldehyde, HCl, 60–80°C~65%Competing side reactions
TrifluoromethylationCF₃I, KOH, DMF, 100°C~50%Sensitivity to moisture

Q. How is this compound characterized post-synthesis?

Answer: Standard analytical techniques are employed:

  • NMR Spectroscopy : To confirm substituent positions (¹H and ¹³C NMR) .
  • HPLC : Purity assessment (>98% typical for research-grade material).
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 229.5 (calculated for C₇H₄Cl₂F₃N) .

Advanced Questions

Q. How can competing reaction pathways during nucleophilic substitution at the chloromethyl group be controlled?

Answer: The chloromethyl group is prone to nucleophilic attack (e.g., by amines, thiols). To minimize side reactions:

  • Use polar aprotic solvents (e.g., DMF) to stabilize transition states.
  • Optimize temperature (e.g., 0–25°C for amine substitutions) to reduce by-product formation .
  • Introduce protecting groups for the trifluoromethyl moiety if reactive under conditions .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Answer: Discrepancies often arise from impurities or assay variability. Mitigation strategies include:

  • Rigorous purification : Recrystallization or column chromatography to ≥99% purity.
  • Standardized bioassays : Use of positive controls (e.g., fluopyram for fungicidal activity comparisons) .
  • Metabolic stability studies : LC-MS to quantify degradation products in biological matrices .

Q. Table 2: Biological Activity Comparison

StudyReported IC₅₀ (μM)PurityAssay Type
Antimicrobial (2025)12.4 ± 1.298%Microdilution
Anticancer (2024)45.6 ± 3.895%MTT assay

Q. What role does this compound play in drug development intermediates?

Answer: Its dual functionality (chloromethyl and trifluoromethyl groups) enables:

  • Fragment-based drug design : As a scaffold for kinase inhibitors (e.g., modifying the chloromethyl group to link pharmacophores) .
  • Prodrug synthesis : Esterification of the chloromethyl group for targeted release .

Q. How can reaction yields be optimized in multi-step syntheses involving this compound?

Answer:

  • Flow chemistry : Continuous reactors improve heat/mass transfer, reducing decomposition (e.g., 20% yield increase in trifluoromethylation steps) .
  • Catalyst screening : Pd/C or Cu(I) catalysts for coupling reactions (e.g., Suzuki-Miyaura with aryl boronic acids) .

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